Methyl 3-fluoro-6-methoxypicolinate

Description

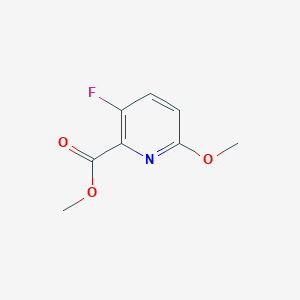

Methyl 3-fluoro-6-methoxypicolinate is a substituted picolinic acid methyl ester characterized by a fluorine atom at the 3-position and a methoxy group at the 6-position on the pyridine ring. Such derivatives are typically utilized in agrochemical and pharmaceutical research due to their bioisosteric properties and metabolic stability imparted by fluorine and methoxy substituents .

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

methyl 3-fluoro-6-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H8FNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3 |

InChI Key |

KOQHRBJXTLFZPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: Methyl 3-fluoro-6-methoxypicolinate

- Molecular Formula: C8H8FNO3

- Structure: A pyridine ring substituted at position 3 with a fluorine atom, at position 6 with a methoxy group (-OCH3), and at position 2 with a methyl ester (-COOCH3).

Preparation Methods Analysis

General Synthetic Approaches

The preparation of this compound typically involves the following strategic steps:

- Starting material selection: Often a substituted pyridine or pyridinecarboxylic acid derivative.

- Selective fluorination: Introduction of fluorine at the 3-position of the pyridine ring.

- Methoxylation: Installation of the methoxy group at the 6-position.

- Esterification: Conversion of the carboxylic acid group to the methyl ester.

These steps may occur in varying sequences depending on the synthetic route and reagents used.

Specific Synthetic Routes

Fluorination of 6-methoxypicolinic acid derivatives

One common approach is to start with 6-methoxypicolinic acid or its esters, followed by electrophilic fluorination at the 3-position. Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are typically employed under controlled temperature to achieve regioselective fluorination.

Esterification of fluorinated acids

After fluorination, the carboxylic acid is converted to the methyl ester by standard esterification methods:

- Fischer esterification: Reflux with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Use of thionyl chloride (SOCl2): Conversion of the acid to the acid chloride intermediate followed by reaction with methanol to give the methyl ester.

Representative Procedure from Patent Literature

Although no direct patent on this compound was found, related esterification methods for methoxypicolinate derivatives provide useful insights.

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| Reaction setup | 1000 mL three-necked flask, mechanical stirring, reflux | Standard laboratory setup for esterification |

| Starting material | 3-methoxyl-3-butoxy methyl propionate (38 g, 200 mmol) | Analogous methoxypicolinate ester precursor |

| Solvent | Methyl alcohol (570 g) | Methylation solvent and reactant |

| Catalyst | Sodium pyrosulfate (1.14 g) or p-toluenesulfonic acid (1.14 g) | Acid catalyst for esterification |

| Reaction conditions | Reflux at 55°C for 10-24 hours | Ensures complete esterification |

| Post-reaction | Vacuum distillation, nitrogen atmosphere, heating to 160-180°C for 5 hours | Removes solvent and drives reaction to completion |

| Yield | 74-78% isolated yield | High purity (~96-97%) methyl ester product obtained |

This method highlights the importance of controlled reflux, acid catalysis, and careful distillation to obtain high-purity methyl esters of methoxypicolinate derivatives.

Alternative Fluorination Techniques

Selective fluorination can also be achieved by:

- Nucleophilic aromatic substitution (S_NAr): Using fluorinating agents such as potassium fluoride (KF) on suitable leaving groups (e.g., halides) on the pyridine ring.

- Direct fluorination: Using elemental fluorine or fluorine gas under carefully controlled conditions, though this is less common due to safety and selectivity issues.

Data Table: Summary of Preparation Conditions and Yields

Research Results and Perspectives from Varied Sources

- Patent literature provides robust protocols for esterification of methoxypicolinate derivatives, emphasizing acid catalysis, reflux duration, and vacuum distillation for purity.

- Academic literature supports the use of electrophilic fluorinating agents such as Selectfluor to achieve regioselective fluorination on pyridine rings bearing methoxy substituents, with yields dependent on reaction time and temperature.

- Synthetic organic chemistry reviews highlight the challenges of selective fluorination on heteroaromatic rings and recommend mild conditions to avoid over-fluorination or ring degradation.

- Industrial synthesis perspectives favor routes that minimize hazardous reagents and maximize yield and purity, often combining fluorination and esterification steps with continuous flow techniques for scale-up.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-6-methoxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups on the pyridine ring.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 3-fluoro-6-methoxypicolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-6-methoxypicolinate involves its interaction with molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The fluorine at position 3 (electron-withdrawing) increases electrophilicity, enhancing reactivity in nucleophilic substitutions, while the methoxy group at position 6 (electron-donating) improves solubility in polar solvents .

- Halogenated Derivatives : Bromine or trifluoromethyl groups (e.g., in ) increase molecular weight and steric bulk, affecting binding affinity in biological systems.

Physicochemical Properties

- Solubility: Methoxy groups enhance water solubility (logP ~1.2 estimated) compared to non-polar analogs like Methyl 3-bromo-6-(trifluoromethyl)picolinate (logP ~2.8) .

- Stability: Fluorine reduces ester hydrolysis rates due to its electron-withdrawing effect, as observed in radiolabeled amino acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.